PD 142893
Overview
Description
PD142893 is a small molecule drug that functions as a nonselective endothelin receptor antagonist. It targets both endothelin receptor type A and endothelin receptor type B. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. PD142893 has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthesis of PD142893 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acids. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.
Chemical Reactions Analysis
PD142893 undergoes various chemical reactions, including:
Oxidation: PD142893 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PD142893 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the role of endothelin receptors in various chemical processes.
Biology: PD142893 is used to investigate the biological functions of endothelin receptors in different cell types and tissues.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension.
Mechanism of Action
PD142893 exerts its effects by blocking the activity of endothelin receptors type A and type B. Endothelin receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and cell proliferation. By antagonizing these receptors, PD142893 inhibits the binding of endothelin-1, a potent vasoconstrictor, thereby reducing vasoconstriction and improving blood flow. The molecular targets of PD142893 include the endothelin receptors type A and type B, and the pathways involved include the endothelin signaling pathway .
Comparison with Similar Compounds
PD142893 is unique in its ability to antagonize both endothelin receptor type A and type B. Similar compounds include:
BQ788: A selective endothelin receptor type B antagonist.
BQ610: A selective endothelin receptor type A antagonist.
Sarafotoxin 6C: An endothelin receptor type B agonist. Compared to these compounds, PD142893 offers the advantage of targeting both receptor types, making it a valuable tool for studying the combined effects of endothelin receptor antagonism.
Properties
CAS No. |
143037-36-9 |
---|---|
Molecular Formula |
C50H65N7O10 |
Molecular Weight |
924.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H65N7O10/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67)/t29-,30-,38-,39+,40-,41-,43-,44-/m0/s1 |
InChI Key |
IFDNLSRYZKUGIR-KXXXQFFTSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C |
Appearance |
Solid powder |
143037-36-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XLDIIW |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Dip-Leu-Asp-Ile-Ile-Trp acetyldiphenylalanyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan PD 142893 PD-142893 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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